molecular formula C14H21N3S B1344410 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861225-80-1

5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1344410
CAS RN: 861225-80-1
M. Wt: 263.4 g/mol
InChI Key: BSUINTJHZMLQGS-UHFFFAOYSA-N
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Description

The compound "5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. The adamantyl group attached to the triazole ring is a bulky, rigid structure that can influence the compound's physical and chemical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of related triazole derivatives often involves the alkylation of pre-existing triazole compounds with various alkylating agents. For instance, the reaction of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides in an alkaline medium can yield a mixture of S- and N-alkylated products . Similarly, the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has been achieved through alkylation with chloroacetic acid esters and sodium hydroxide or through etherification with alcohols in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods and theoretical calculations. Density functional theory (DFT) calculations can provide insights into the optimized geometry, vibrational wavenumbers, and electronic properties such as HOMO-LUMO energies and natural bond orbital (NBO) analysis . These studies help in understanding the electron density distribution and potential sites for chemical reactivity.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including N- and S-alkylation, as mentioned in the synthesis section. The presence of the adamantyl group can influence the reactivity of the triazole ring. For example, the electron-accepting impact of the triazole fragment on an aromatic ring can activate certain positions for electrophilic substitution reactions. Additionally, the high negative charge on the unsubstituted nitrogen atoms of the triazole ring suggests the possibility of nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, solubility, and spectral characteristics, can be determined through experimental methods like FT-IR, FT-Raman, NMR, and mass spectrometry. These properties are crucial for the identification of compounds and for predicting their behavior in biological systems. The first hyperpolarizability and molecular electrostatic potential maps can also indicate the potential of these compounds for applications in nonlinear optical materials .

Scientific Research Applications

Electronic Structure and Reactivity

A study by Odyntsova et al. (2015) focused on the electronic absorption spectra of derivatives of 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, examining their behavior in various solvents. This research provides insight into the electronic structure and reactivity of these compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Odyntsova et al., 2015).

Antimicrobial and Antifungal Activity

Another significant application area is in the development of antimicrobial and antifungal agents. Odyntsova (2016) reported on the antimicrobial and antifungal activity of certain substituted derivatives, highlighting their potential as new drugs due to their low toxicity and pronounced pharmacological activity (Odyntsova, 2016).

Synthesis and Physicochemical Properties

Research by Odyntsova (2017) on the synthesis and establishment of physical-chemical properties of esters derived from 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol shows the scope for developing new substances with high biological activity. These could serve as intermediates for synthesizing more complex compounds (Odyntsova, 2017).

Potential in Chemotherapeutic Applications

Studies like those by Karagoz Genç et al. (2015) explore the use of derivatives in chemotherapeutic applications, including their structural, vibrational, and electronic characteristics. Such research is pivotal in the development of new cancer treatments (Karagoz Genç et al., 2015).

Anti-Inflammatory and Analgesic Properties

El-Emam and Ibrahim (1991) synthesized a series of triazoles with the adamantyl group and evaluated their anti-inflammatory and analgesic activities. This research contributes to the development of new drugs in these therapeutic areas (El-Emam & Ibrahim, 1991).

Safety and Hazards

5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(1-adamantylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-17-12(15-16-13(17)18)8-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUINTJHZMLQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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